molecular formula C18H15BrN2O2S B2442209 N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide CAS No. 2216753-63-6

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide

Cat. No.: B2442209
CAS No.: 2216753-63-6
M. Wt: 403.29
InChI Key: YTGIMOIHUXPIJC-UHFFFAOYSA-N
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Description

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide (CAS 2216753-63-6) is a high-purity benzothiazole-based research chemical with a molecular formula of C 18 H 15 BrN 2 O 2 S and a molecular weight of 403.29 g/mol . This compound is part of the benzothiazole and benzofuran chemical families, both of which are recognized as important scaffolds in medicinal chemistry and drug discovery . Benzothiazole derivatives, in particular, are the subject of active scientific investigation due to their wide spectrum of reported biological activities. The literature indicates that compounds featuring the benzothiazole skeleton have demonstrated promising properties, including anticancer, antibacterial, antifungal, and anthelmintic activities . Furthermore, N-substituted 2-arylacetamides are of significant interest due to their structural similarity to the lateral chain of natural benzylpenicillin, suggesting potential for exploration in the design of novel pharmacologically active agents . Researchers also utilize such amide compounds as ligands in coordination chemistry, leveraging their excellent chelating abilities . For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-bromo-6-methyl-1,3-benzothiazol-2-yl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-10-6-13(19)17-15(7-10)24-18(21-17)20-16(22)9-11-2-3-14-12(8-11)4-5-23-14/h2-3,6-8H,4-5,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGIMOIHUXPIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the brominated benzothiazole with 2-(2,3-dihydrobenzofuran-5-yl)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the bromo group or the benzothiazole ring, potentially yielding debrominated or reduced benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups at the bromo position.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, benzothiazole derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Benzothiazole derivatives have been explored for their ability to inhibit kinases, proteases, and other important biological targets.

Industry

In industry, such compounds might be used in the development of new materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of the benzofuran moiety.

    N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)propionamide: Similar structure but with a propionamide group instead of the acetamide.

Uniqueness

The uniqueness of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety and a dihydrobenzofuran group, which are known for their diverse pharmacological properties. The presence of a bromo group enhances its biological profile by influencing interactions with molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially modulating various biochemical pathways.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against several bacterial strains.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell lines, particularly estrogen receptor-positive breast cancer cells.

The mechanism of action is likely related to the compound's ability to bind to specific enzymes or receptors. For example, if it inhibits an enzyme, it may do so by occupying the active site, thereby preventing substrate binding and subsequent catalysis. Further molecular docking studies are necessary to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-Chloro-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran)amideSimilar benzothiazole core; chlorine instead of bromineModerate antimicrobial activity
N-(4-Bromo-benzothiazol-2-yl)-2-(1-benzofuran)acetamideLacks methyl substitution on benzothiazoleLower receptor affinity
6-Methylbenzo[d]thiazol-2(3H)-one derivativesVariation in substituents on benzothiazoleDiverse pharmacological profiles

The bromo group and specific substitutions on both the benzothiazole and dihydrobenzofuran moieties contribute significantly to its distinct biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated its effectiveness against various bacterial strains using a turbidimetric method. Results indicated significant inhibition rates against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : In vitro tests demonstrated that this compound exhibited cytotoxic effects on MCF7 breast cancer cells. The Sulforhodamine B (SRB) assay revealed that the compound could inhibit cell proliferation effectively .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various targets. These studies suggest that the compound may interact favorably with certain receptors involved in cancer progression .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires careful control of reaction conditions:

  • Stepwise monitoring : Use thin-layer chromatography (TLC) to track reaction progress and intermediate purity .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while dichloromethane aids in selective crystallization .
  • Catalysts : Employ bases like triethylamine to facilitate amide bond formation and reduce side reactions .
  • Purification : Final products are typically purified via recrystallization using ethanol/water mixtures, achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm molecular connectivity and substituent positions (e.g., benzothiazole protons resonate at δ 7.2–8.1 ppm; dihydrobenzofuran signals appear at δ 3.1–4.3 ppm) .
  • IR spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹; benzothiazole C-Br at ~600 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~445.2 m/z) .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

  • Solubility profiling : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication. Poor aqueous solubility may require formulation with cyclodextrins .
  • Stability studies : Conduct accelerated degradation tests under varying pH (2–9) and temperatures (4–37°C). Monitor via HPLC to detect hydrolysis of the acetamide group .

Q. What initial biological screening approaches are recommended?

  • Target-based assays : Prioritize kinases or GPCRs due to the benzothiazole scaffold’s known affinity .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • ADME profiling : Evaluate metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay conditions?

  • Assay variability : Control for pH, serum content, and incubation time. For example, serum proteins may sequester the compound, reducing apparent potency .
  • Orthogonal validation : Repeat assays in cell-free systems (e.g., enzyme inhibition) and compare with cell-based results to distinguish target engagement from off-target effects .

Q. What strategies enhance structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace the 4-bromo group with electron-withdrawing substituents (e.g., -CF3) to modulate electronic effects .
  • Bioisosteric replacements : Substitute dihydrobenzofuran with indane or tetrahydrofuran to alter lipophilicity (logP) .
Analog Structural Modification Biological Activity
4-Chloro derivativeBr → ClIncreased kinase inhibition
Methyl-to-ethoxy substitution6-CH3 → 6-OCH2CH3Improved metabolic stability

Q. What computational strategies model hydrogen-bonding networks in crystalline forms?

  • SHELX refinement : Use SHELXL for high-resolution crystallographic data to map H-bond patterns (e.g., N-H···O=C interactions) .
  • Graph set analysis : Apply Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings) and predict packing efficiency .

Q. How can discrepancies in crystallographic and spectroscopic data be reconciled?

  • Dynamic vs. static structures : X-ray crystallography captures rigid conformations, while NMR may reflect solution-state flexibility. Use variable-temperature NMR to probe conformational exchange .
  • Twinning analysis : For poorly diffracting crystals, employ SHELXD to detect twinning and refine against pseudo-merohedral models .

Q. What mechanistic insights explain unexpected reactivity during derivatization?

  • Thiazole ring reactivity : The 4-bromo group may undergo nucleophilic substitution (e.g., with amines) under basic conditions, requiring inert atmospheres to prevent degradation .
  • Acetamide hydrolysis : Acidic/basic conditions can cleave the amide bond; stabilize with buffered neutral media during functionalization .

Q. How do environmental factors influence degradation pathways?

  • Photodegradation : UV exposure induces C-Br bond cleavage, forming debrominated byproducts. Use amber glassware and antioxidants (e.g., BHT) .
  • Oxidative stress : LC-MS/MS identifies hydroxylated metabolites in the presence of CYP450 enzymes .

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